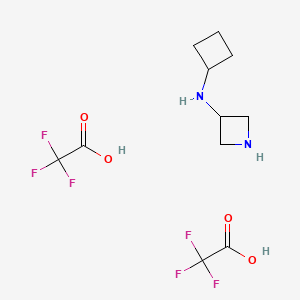

N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid)

Descripción

N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) is a trifluoroacetic acid (TFA) salt of a substituted azetidine derivative. The bis-TFA salt form enhances solubility and stability, facilitating its use in synthetic workflows.

Propiedades

IUPAC Name |

N-cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2C2HF3O2/c1-2-6(3-1)9-7-4-8-5-7;2*3-2(4,5)1(6)7/h6-9H,1-5H2;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZASXRAARJNTME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with azetidin-3-one in the presence of a suitable catalyst. The resulting N-cyclobutylazetidin-3-amine is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt .

Industrial Production Methods

Industrial production of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

Drug Development

Compounds with azetidine structures often serve as scaffolds for drug development due to their ability to interact with various biological targets. N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) may exhibit pharmacological properties that are beneficial for developing new therapeutic agents. Its trifluoroacetic acid component is known to enhance the compound's therapeutic profile by potentially improving solubility and stability.

Interaction Studies

Understanding the pharmacokinetics and pharmacodynamics of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) is crucial for evaluating its therapeutic potential. Interaction studies focus on how this compound interacts with specific receptors or enzymes, which can provide insights into its effectiveness as a drug candidate.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) against human breast cancer cells (MCF-7). The findings indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This suggests potential applications in cancer therapy.

Theranostic Applications

Trifluoroacetic acid has been explored as a theranostic agent, combining therapeutic and diagnostic capabilities. In studies involving chemical ablation using trifluoroacetic acid, it was shown to be effective for non-invasive imaging and tissue destruction. The use of fluorine-19 magnetic resonance imaging (19F-MRI) allows for real-time monitoring of the distribution of trifluoroacetic acid in tissues, enhancing its application in targeted therapies.

Table 2: Theranostic Applications of Trifluoroacetic Acid

| Application Type | Description |

|---|---|

| Chemical Ablation | Effective in destroying solid tumors while allowing imaging |

| Imaging | Utilizes 19F-MRI for real-time visualization |

| Tissue Damage Assessment | Evaluated through histology and fluorescence microscopy |

Mecanismo De Acción

The mechanism of action of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Molecular Differences

The compound is compared below with three structurally related bis-TFA salts:

| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| N-cyclobutylazetidin-3-amine, bis(TFA) | Cyclobutyl | Not Provided | Inferred ~354.22 | Not Provided | Larger ring size; increased steric bulk |

| N-cyclopropylazetidin-3-amine, bis(TFA) | Cyclopropyl | C₁₀H₁₄F₆N₂O₄ | 340.22 | 2680531-81-9 | Smaller ring; lower steric hindrance |

| 2-(azetidin-3-yl)-4,6-dimethylpyrimidine bis(TFA) | Pyrimidine-methyl | C₁₃H₁₅F₆N₃O₄ | 403.27 | 2060062-87-3 | Heteroaromatic group; π-π interactions |

| 1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine, bis(TFA) | Oxazole-methyl | C₁₀H₁₂F₆N₃O₄ | 376.22 | 2408974-95-6 | Polar oxazole; potential H-bonding sites |

Key Observations :

- Heteroaromatic Groups : Pyrimidine- and oxazole-containing derivatives exhibit additional electronic interactions (e.g., π-stacking), which may influence crystallinity or receptor binding in drug discovery .

- Molecular Weight : The pyrimidine-substituted compound has the highest molecular weight (403.27 g/mol), impacting pharmacokinetic properties like membrane permeability .

Physicochemical Properties

- Solubility : Bis-TFA salts generally exhibit high solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ionic interactions. The cyclobutyl derivative’s solubility is expected to be lower than the cyclopropyl analog due to increased hydrophobicity .

- Stability : TFA salts are hygroscopic and require anhydrous storage. The cyclobutyl group’s strain (cyclobutane ring strain ~110 kJ/mol) may marginally reduce thermal stability compared to cyclopropyl derivatives .

Actividad Biológica

N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) (CAS Number: 1820674-55-2) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound features a cyclobutyl group attached to an azetidine ring, with two trifluoroacetic acid moieties. The chemical structure can be represented as follows:

Chemical Structure

Biological Activity Overview

The biological activity of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) has been primarily evaluated in the context of antimicrobial properties. Trifluoroacetic acid (TFA), as a counterion, plays a significant role in influencing the biological activity of compounds.

Antimicrobial Activity

Research indicates that compounds with TFA counterions can exhibit varied antimicrobial efficacy depending on their structural characteristics. A case study highlighted the antibacterial activity of related compounds, showing that the presence of TFA could enhance or diminish activity against different bacterial strains.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|---|

| AGU with TFA | 1 | High | Moderate |

| AGU with Hydrochloride | 1 | High | High |

| Free Base AGU | 5 | Moderate | Low |

MIC: Minimal Inhibitory Concentration

The mechanism by which N-cyclobutylazetidin-3-amine exerts its biological effects is still under investigation. However, it is suggested that the trifluoroacetate form may interact with bacterial membranes and enzymatic pathways, potentially disrupting cellular functions and leading to bactericidal effects.

Case Studies

Several studies have explored the impact of counterions on the biological activity of azetidine derivatives:

- Counterion Influence : A study demonstrated that the antibacterial activity of an alkylguanidino urea compound was significantly affected by the counterion used. The TFA salt exhibited lower potency against Gram-negative bacteria compared to its hydrochloride counterpart, suggesting that counterion exchange could optimize therapeutic profiles .

- In vitro Testing : In vitro assays showed that compounds bearing TFA were less effective in antimicrobial susceptibility testing due to residual TFA affecting assay accuracy. This highlights the importance of considering counterion effects in drug development .

Q & A

Basic Question: What are the standard protocols for deprotecting amine groups using bis(trifluoroacetic acid) in peptide synthesis?

Answer:

Bis(trifluoroacetic acid) (TFA) is widely used to cleave tert-butoxycarbonyl (Boc) and Fmoc protecting groups in solid-phase peptide synthesis. A typical protocol involves:

- Dissolving the resin-bound peptide in 95% TFA (v/v) with scavengers (e.g., triisopropylsilane, water, or ethanedithiol) to prevent side reactions during cleavage .

- Reaction times range from 1–4 hours at room temperature, depending on the stability of the target peptide .

- Post-cleavage, TFA is removed via rotary evaporation, and the peptide is precipitated in cold diethyl ether. Analytical HPLC and mass spectrometry are recommended to confirm purity and molecular weight .

Basic Question: How does trifluoroacetic acid influence NMR spectral interpretation of N-cyclobutylazetidin-3-amine derivatives?

Answer:

TFA’s strong trifluoromethyl signal (δ ~116–118 ppm in NMR; δ ~11.5 ppm in NMR for the acidic proton) can obscure nearby resonances. To mitigate this:

- Use deuterated TFA (CFCOD) to avoid interference in NMR .

- For NMR, dilute samples or employ solvent suppression techniques to isolate target signals .

- Cross-validate with LC-MS or IR spectroscopy to resolve ambiguities in structural assignments .

Advanced Question: How can reaction conditions be optimized for TFA-catalyzed cyclization reactions involving N-cyclobutylazetidin-3-amine?

Answer:

TFA’s catalytic efficiency in cyclization reactions (e.g., PIFA-mediated ring-closure) depends on:

- Concentration : Use 5–10 mol% TFA to balance reaction rate and side-product formation. Higher concentrations may protonate intermediates, stalling the reaction .

- Solvent Choice : TFA in 2,2,2-trifluoroethanol (TFE) enhances electrophilicity of intermediates, accelerating nucleophilic aromatic substitution (SNAr) reactions .

- Temperature : Reactions are typically conducted at 0–25°C; elevated temperatures risk decomposition of acid-sensitive products .

Systematic optimization via Design of Experiments (DoE) is advised to identify robust conditions .

Advanced Question: How should researchers address contradictory data in TFA-mediated deprotection yields across studies?

Answer:

Discrepancies in reported yields often arise from:

- Moisture Sensitivity : Trace water in TFA can hydrolyze intermediates. Use anhydrous TFA and conduct reactions under inert atmospheres .

- Scavenger Selection : Thiocresol or thioanisole improves yields in Boc deprotection compared to triethylsilane, which may reduce sensitive functional groups .

- Reagent Purity : HPLC-grade TFA (≥99%) minimizes side reactions caused by impurities. Validate purity via NMR or ion chromatography .

Advanced Question: What mechanistic insights explain TFA’s role in SNAr reactions with azetidine derivatives?

Answer:

TFA acts as a Brønsted acid to protonate heterocyclic substrates, enhancing their electrophilicity. For example:

- In SNAr reactions, TFA protonates nitrogen atoms in azetidines, facilitating the departure of leaving groups and stabilizing the Meisenheimer intermediate .

- Kinetic studies using deuterated TFA (CFCOD) reveal rate-limiting proton transfer steps, confirmed by isotopic labeling .

- Computational modeling (DFT) further supports TFA’s role in lowering activation barriers for aryl amination steps .

Advanced Question: What analytical strategies differentiate residual TFA from byproducts in final compounds?

Answer:

- LC-MS : Use reverse-phase columns (C18) with 0.1% formic acid in mobile phases to separate TFA (retention time ~1.5 min) from analytes .

- Ion Chromatography : Quantify residual TFA anions (CFCO) with a conductivity detector and carbonate eluent .

- TGA-MS : Thermogravimetric analysis coupled with mass spectrometry detects TFA evaporation at ~70–80°C, distinguishing it from higher-boiling byproducts .

Advanced Question: How does TFA influence the stability of N-cyclobutylazetidin-3-amine in long-term storage?

Answer:

- Degradation Pathways : TFA can catalyze hydrolysis of azetidine rings under humid conditions. Store samples as lyophilized solids at -20°C in argon-sealed vials .

- Stability Screening : Accelerated stability studies (40°C/75% RH for 1 month) with periodic HPLC monitoring identify optimal storage conditions .

- Alternative Salts : For pH-sensitive applications, compare stability with hydrochloride or acetate salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.